molecular formula C10H15N3O3 B11817276 Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate

Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate

Cat. No.: B11817276
M. Wt: 225.24 g/mol
InChI Key: XKAXFWNCAMMSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate is a chemical compound with diverse applications in scientific research. This compound exhibits remarkable properties that contribute to its potential in various fields, such as medicinal chemistry, drug discovery, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. This reaction typically yields the desired product in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products

The major products formed from these reactions include oxime derivatives, amines, and substituted pyrazole compounds. These products have significant applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in signaling pathways by modulating the activity of key proteins and receptors .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanohydroxyiminoacetate: This compound is structurally similar and is used as an additive in peptide synthesis.

    Ethyl (hydroxyimino)cyanoacetate: Another related compound with applications in peptide synthesis and as a coupling reagent.

Uniqueness

Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate stands out due to its unique combination of a pyrazole ring and an oxime group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate

InChI

InChI=1S/C10H15N3O3/c1-5-16-10(14)9(12-15)8-6(2)11-13(4)7(8)3/h15H,5H2,1-4H3

InChI Key

XKAXFWNCAMMSEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)C1=C(N(N=C1C)C)C

Origin of Product

United States

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